molecular formula C12H9BrN2 B8333782 5-bromo-1-(cyanomethyl)-2,3-dihydro-1H-indene-1-carbonitrile

5-bromo-1-(cyanomethyl)-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B8333782
M. Wt: 261.12 g/mol
InChI Key: JJRYSAWTPUZRDW-UHFFFAOYSA-N
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Patent
US08030322B2

Procedure details

To a solution of ethyl (2E/Z))-(5-bromo-2,3-dihydro-1H-inden-1-ylidene)(cyano)ethanoate (Prep1, 3.1 g, 10.15 mmol) in ethanol (23 mL) a solution of KCN (1.65 g, 2.5 eq) in water (6 mL) was added and the reaction mixture was warmed to 65° C. and stirred for ˜16-24 h. Then the solvent was removed under reduced pressure, the crude was treated with ether and water. Crystallization from ethanol gave the title compound (1.87 g, y=70%).
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(5-bromo-2,3-dihydro-1H-inden-1-ylidene)(cyano)ethanoate
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[C:11]([C:15]#[N:16])C([O-])=O)[CH2:6][CH2:5]2.[C-:17]#[N:18].[K+]>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH2:11][C:15]#[N:16])([C:17]#[N:18])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(5-bromo-2,3-dihydro-1H-inden-1-ylidene)(cyano)ethanoate
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=C(C(=O)[O-])C#N
Name
Quantity
1.65 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for ˜16-24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the crude was treated with ether and water
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Details
Reaction Time
20 (± 4) h
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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